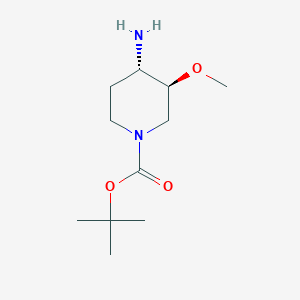

trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate

Description

trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0) is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, an amino group at position 4, and a methoxy substituent at position 3. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing nitrogen-containing heterocycles for drug discovery . The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing stability during synthetic processes, while the methoxy group influences electronic and steric properties, impacting solubility and reactivity.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

This route involves three sequential steps (Figure 1):

-

Ketal Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acidic conditions (e.g., p-toluenesulfonic acid) to form a ketal intermediate.

-

Imine Generation : The ketal reacts with tert-butyl carbamate, with simultaneous alcohol distillation to shift equilibrium toward imine formation.

-

Hydrogenation : Pd/C-catalyzed hydrogenation removes the benzyl group and reduces the imine to the amine, yielding the target compound.

Key Parameters:

Optimization Strategies

-

Solvent Selection : Methanol enhances ketal formation kinetics due to its polarity and boiling point (64.7°C), facilitating distillation.

-

Acid Catalysis : p-Toluenesulfonic acid (1–5 mol%) minimizes side reactions compared to stronger acids.

-

Temperature Control : Imine formation at 60–70°C ensures complete conversion without decomposition.

Stereoselective Synthesis via Chiral Resolution

Resolution Process

Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate is resolved using p-toluenesulfonyl-D-phenylglycine (D-PG) as a chiral auxiliary:

-

Salt Formation : The racemate and D-PG derivative form diastereomeric salts in ethanol/water (1:17 v/v).

-

Crystallization : Selective crystallization at 40–45°C enriches the (3S,4S)-enantiomer.

-

Hydrolysis : Acidic hydrolysis (pH 8–10) liberates the resolved amine, yielding >99% enantiomeric excess (ee).

Key Parameters:

Mechanistic Insights

The D-PG derivative’s sulfonyl group engages in hydrogen bonding with the piperidine amino group, while steric effects from the tert-butyl carbamate direct crystallization of the desired enantiomer.

Industrial-scale Production Considerations

Process Intensification

Purity and Quality Control

-

Chromatographic Methods : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiomeric purity (>99% ee).

-

Spectroscopic Characterization : H NMR (δ 1.44 ppm, Boc CH; δ 3.32 ppm, OCH) and LC-MS validate structural integrity.

Comparative Analysis of Preparation Methods

| Parameter | Multi-step Synthesis | Chiral Resolution |

|---|---|---|

| Steps | 3 | 2 |

| Overall Yield | 76–82% | 70–85% |

| Enantiomeric Purity | Racemic | >99% ee |

| Scalability | High | Moderate |

| Cost Efficiency | $$$ | $$$$ |

Case Studies and Research Findings

Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Research Applications

Trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate has been investigated for its role as a lead compound in drug development targeting several conditions:

- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating anxiety and depression. Studies have indicated that it may act as a modulator of neurotransmitter receptors, which could lead to therapeutic advancements in managing these conditions.

- Enzyme Inhibition : The piperidine core structure is prevalent in many enzyme inhibitors. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in developing treatments for metabolic disorders .

- Cancer Therapy : Recent studies have explored the compound's anticancer properties. Its structural features allow it to interact with proteins involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that optimize yield and purity. The ability to modify its structure through chemical reactions allows for the development of derivatives with enhanced pharmacological properties .

Case Study 1: Neurotransmitter Modulation

A study focused on the compound's effect on serotonin receptors demonstrated its potential to enhance serotonin levels in the synaptic cleft. This modulation could lead to improved mood regulation and anxiety management, indicating its viability as an antidepressant.

Case Study 2: Enzyme Inhibition

Research involving this compound showed promising results as an inhibitor of specific metabolic enzymes. In vitro assays indicated that the compound exhibited significant inhibitory activity against target enzymes, suggesting its utility in treating metabolic syndromes .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

Below is a comparative analysis of the target compound and its analogs, highlighting molecular formulas, substituents, and safety profiles:

Biological Activity

trans-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure characterized by a tert-butyl group, an amino group, and a methoxy group attached to the piperidine ring, which contributes to its biological interactions and therapeutic potential.

- Molecular Formula : C11H23N2O3

- Molecular Weight : 230.30 g/mol

- CAS Number : 2355288-63-8

The presence of functional groups such as the amino and carboxylate moieties allows for significant chemical reactivity, making it a valuable building block in synthetic chemistry and drug development .

The mechanism of action of this compound involves its interaction with various biological targets, including neurotransmitter receptors and enzymes. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity to targets involved in neurotransmission. The methoxy and tert-butyl groups influence the compound's lipophilicity and membrane permeability, facilitating its biological activity .

Neurological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems, showing potential implications for treating anxiety and depression. Its structural characteristics suggest possible interactions with receptors involved in these conditions .

Anticancer Potential

In studies exploring the anticancer properties of piperidine derivatives, this compound has been identified as a candidate for further investigation. It has demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to evaluate how variations in the compound's structure affect its biological activity. Compounds with specific modifications showed enhanced activity against certain targets, highlighting the importance of structural optimization in drug design .

Case Studies

- Neurotransmitter Modulation : In a study investigating the effects of piperidine derivatives on neurotransmitter systems, this compound was found to enhance serotonin receptor activity, which could contribute to its anxiolytic effects .

- Anticancer Activity : A comparative analysis revealed that this compound exhibited greater cytotoxicity than standard chemotherapeutic agents in specific tumor models, indicating its potential as a lead compound for cancer therapy .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic routes are recommended for preparing trans-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : Start with tert-butyl-protected piperidine precursors. For example, introduce the 3-methoxy group via selective alkylation or substitution, followed by amino group installation using reductive amination or nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) must be tailored to minimize side reactions .

- Optimization via Design of Experiments (DoE) : Use statistical models to test variables like reaction time, temperature, and reagent stoichiometry. For example, flow-chemistry systems enable precise control of parameters, improving reproducibility and yield .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

Q. What safety precautions are critical given limited toxicity data?

Methodological Answer:

- Assume acute toxicity : Wear PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as analogs with similar structures (e.g., tert-butyl piperidine derivatives) may exhibit Category 4 acute toxicity .

- Emergency protocols : Follow guidelines for piperidine derivatives: rinse skin/eyes with water for 15 minutes, and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties when experimental data are lacking?

Methodological Answer:

- QSAR models : Use SMILES/InChI descriptors (e.g., Canonical SMILES:

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) to estimate logP, solubility, and bioavailability. Tools like SwissADME or MOE can validate predictions . - Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic or electrophilic reactions .

Q. How can scaling up synthesis preserve stereochemical integrity?

Methodological Answer:

- Continuous-flow reactors : Maintain strict control over mixing and temperature to prevent racemization. For example, scale-up via microreactors reduces side reactions compared to batch processes .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Q. What experimental strategies address contradictions in spectral or crystallographic data?

Methodological Answer:

- Cross-validation : Compare H/C NMR with high-resolution mass spectrometry (HRMS). For crystal structures, refine SHELXL parameters (e.g., hydrogen bonding networks) to resolve discrepancies .

- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility causing spectral overlaps .

Q. How can ecological impact be assessed without persistence or toxicity data?

Methodological Answer:

- Read-across analysis : Use data from structurally related compounds (e.g., tert-butyl 4-methylpiperidine carboxylate) to estimate biodegradation and bioaccumulation potential .

- Microcosm assays : Test soil/water samples for microbial degradation rates under aerobic/anaerobic conditions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.